![molecular formula C7H11ClN2O2 B1519679 (3,5-dimethyl-1H-pyrazol-1-yl)acetic acid hydrochloride CAS No. 1171489-65-8](/img/structure/B1519679.png)
(3,5-dimethyl-1H-pyrazol-1-yl)acetic acid hydrochloride
Overview
Description
“(3,5-Dimethyl-1H-pyrazol-1-yl)acetic acid” is a chemical compound with the empirical formula C7H10N2O2 . It has a molecular weight of 154.17 .
Molecular Structure Analysis
The molecular structure of “(3,5-dimethyl-1H-pyrazol-1-yl)acetic acid” can be represented by the SMILES stringCc1cc(C)n(CC(O)=O)n1
. Physical And Chemical Properties Analysis
“(3,5-Dimethyl-1H-pyrazol-1-yl)acetic acid” is a paste form with a melting point of 186-192 °C .Scientific Research Applications
Medicinal Chemistry: Antileishmanial and Antimalarial Agents
(3,5-Dimethyl-1H-pyrazol-1-yl)acetic acid hydrochloride: has been studied for its potential in treating tropical diseases. Compounds with the pyrazole moiety, such as this one, have shown potent antileishmanial and antimalarial activities . In particular, derivatives of this compound have been synthesized and tested against Leishmania aethiopica and Plasmodium berghei , with some showing significant promise as pharmacophores for new treatments .
Drug Discovery: Pharmacological Profile Enhancement
The pyrazole core is known for its diverse pharmacological effects. By incorporating different moieties, such as the acetic acid group in this compound, researchers can potentially affect the solubility and interactions with biological macromolecules. This enhances the pharmacological profile of the compounds for drug discovery applications .
Agrochemistry: Pesticide Development
Pyrazole derivatives are also explored in agrochemistry for the development of pesticides. The structural features of (3,5-dimethyl-1H-pyrazol-1-yl)acetic acid hydrochloride can be utilized to create compounds with specific action against agricultural pests .
Coordination Chemistry: Ligand Synthesis
In coordination chemistry, pyrazole-based compounds serve as ligands for metal complexes. The (3,5-dimethyl-1H-pyrazol-1-yl)acetic acid hydrochloride can bind to metals, forming complexes that are useful in catalysis and material science .
Organometallic Chemistry: Catalyst Design
The versatility of pyrazole compounds extends to organometallic chemistry, where they are used in designing catalysts. The unique structure of this compound could lead to the development of catalysts with novel properties .
Biochemical Research: Enzyme Inhibition Studies
Pyrazole derivatives are known to act as enzyme inhibitors. Research into (3,5-dimethyl-1H-pyrazol-1-yl)acetic acid hydrochloride could provide insights into its potential use in studying enzyme mechanisms or developing enzyme inhibitors for therapeutic purposes .
Material Science: Functional Material Synthesis
The compound’s molecular structure may be valuable in synthesizing functional materials with specific electronic or photonic properties. Its application in material science research could lead to the development of new materials for technological applications .
Analytical Chemistry: Chemical Reagent
Lastly, (3,5-dimethyl-1H-pyrazol-1-yl)acetic acid hydrochloride can be used as a chemical reagent in analytical chemistry. Its reactivity and specificity can aid in the detection and quantification of various substances .
Safety and Hazards
Future Directions
The future directions for “(3,5-dimethyl-1H-pyrazol-1-yl)acetic acid hydrochloride” could involve further exploration of its potential pharmacological effects, given the promising results seen with related pyrazole derivatives . Additionally, more research could be done to fully understand its synthesis, chemical reactions, and mechanism of action.
properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-5-3-6(2)9(8-5)4-7(10)11;/h3H,4H2,1-2H3,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUUWMMNHDRDJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-dimethyl-1H-pyrazol-1-yl)acetic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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